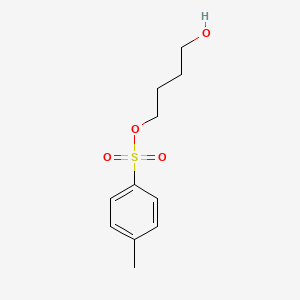

4-Hydroxybutyl 4-methylbenzenesulfonate

説明

特性

CAS番号 |

6972-09-4 |

|---|---|

分子式 |

C11H16O4S |

分子量 |

244.31 g/mol |

IUPAC名 |

4-hydroxybutyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C11H16O4S/c1-10-4-6-11(7-5-10)16(13,14)15-9-3-2-8-12/h4-7,12H,2-3,8-9H2,1H3 |

InChIキー |

STLYIJKWJRYPCI-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCCCO |

製品の起源 |

United States |

1H and 13C NMR spectrum analysis of 4-hydroxybutyl 4-methylbenzenesulfonate

Comprehensive 1 H and 13 C NMR Spectroscopic Analysis of 4-Hydroxybutyl 4-Methylbenzenesulfonate

A Technical Guide for Structural Elucidation and Impurity Profiling in Bifunctional Linker Synthesis

Executive Summary

4-Hydroxybutyl 4-methylbenzenesulfonate (commonly known as 1,4-butanediol monotosylate or 4-hydroxybutyl tosylate) is a highly versatile heterobifunctional building block. It is extensively utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugate (ADC) linkers, and functionalized polymers [1]. The molecule features a highly electrophilic tosylate leaving group on one terminus and a nucleophilic hydroxyl group on the other.

During its synthesis—typically via the mono-tosylation of 1,4-butanediol—the primary analytical challenge is differentiating the desired asymmetric product from symmetric impurities, namely unreacted starting material and the over-reacted 1,4-butanediol ditosylate. This whitepaper provides a rigorous, self-validating methodology for the acquisition and interpretation of 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra to definitively confirm the structural integrity of this critical linker.

Chemical Context & Structural Dynamics

-

Molecular Formula: C 11 H 16 O 4 S

-

Molecular Weight: 244.31 g/mol

-

Structural Asymmetry: The diagnostic power of NMR for this molecule lies in the electronic asymmetry of the aliphatic chain. The sulfonate ester (-OSO 2 Ar) is significantly more electron-withdrawing than the hydroxyl (-OH) group. This inductive disparity deshields the protons and carbons on the tosylated side of the chain more strongly than those on the hydroxylated side, breaking the symmetry of the butyl chain and yielding distinct, quantifiable signals.

Experimental Protocol: NMR Sample Preparation & Acquisition

To establish a self-validating analytical system, the experimental conditions must be strictly controlled. Variations in solvent, concentration, or relaxation delays can obscure critical diagnostic peaks, particularly the exchangeable hydroxyl proton.

Step-by-Step Methodology

-

Solvent Selection & Preparation:

-

Dissolve the sample in deuterated chloroform (CDCl 3 ) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

-

Causality: CDCl 3 is selected over hydrogen-bonding solvents like DMSO- d6 or Methanol- d4 to prevent rapid proton exchange and complexation, which can drastically shift or broaden the -OH signal and obscure the aliphatic multiplets [2].

-

-

Sample Concentration:

-

Prepare a 5–10 mg/mL solution for 1 H NMR.

-

Prepare a 30–50 mg/mL solution for 13 C NMR to ensure adequate signal-to-noise (S/N) for the quaternary aromatic carbons.

-

Filtration: Pass the solution through a glass wool plug or a 0.22 µm PTFE syringe filter into a standard 5 mm NMR tube to remove paramagnetic particulates that cause line broadening.

-

-

Instrument Parameters ( 1 H NMR):

-

Frequency: 400 MHz (minimum recommended for baseline resolution of the central CH 2 multiplets).

-

Pulse Sequence: Standard single-pulse excitation (zg30).

-

Relaxation Delay (D1): Set to 2.0 seconds. Causality: A sufficient D1 ensures complete longitudinal relaxation ( T1 ) of all aliphatic protons. This is non-negotiable for accurate integration, as validating the exact 1:1 ratio between the -CH 2 -OTs and -CH 2 -OH groups is the primary proof of monotosylation.

-

Scans (NS): 16.

-

-

Instrument Parameters ( 13 C NMR):

-

Frequency: 100 MHz.

-

Pulse Sequence: Proton-decoupled (zgpg30).

-

Relaxation Delay (D1): 2.0 seconds.

-

Scans (NS): 512 to 1024.

-

1 H NMR Spectrum Analysis

The 1 H NMR spectrum of 4-hydroxybutyl 4-methylbenzenesulfonate is divided into the aromatic tosylate region and the asymmetric aliphatic chain.

Mechanistic Peak Assignment

-

The Aromatic Region: The para-substituted benzene ring forms a classic AA'BB' spin system, appearing as two pseudo-doublets. The protons ortho to the sulfonate group ( δ 7.79) are heavily deshielded by the anisotropic and inductive effects of the -OSO 2

- moiety compared to the protons ortho to the electron-donating methyl group ( δ 7.35).

-

The Aliphatic Chain: The terminal methylene attached to the tosylate (C1) is shifted significantly downfield to δ 4.07 due to the strong electronegativity of the sulfonate ester. The terminal methylene attached to the hydroxyl group (C4) appears at δ 3.63.

-

Self-Validation Check: The integration of the δ 4.07 triplet and the δ 3.63 triplet must be exactly 2.00 : 2.00. Any deviation indicates contamination by ditosylate or unreacted diol.

Table 1: 1 H NMR Quantitative Data Summary (400 MHz, CDCl 3 )

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment |

| Ar-H | 7.79 | d | 8.3 | 2H | Aromatic CH (ortho to -OSO 2 -) |

| Ar-H | 7.35 | d | 8.0 | 2H | Aromatic CH (ortho to -CH 3 ) |

| C1-H 2 | 4.07 | t | 6.4 | 2H | -CH 2 -OTs |

| C4-H 2 | 3.63 | t | 6.3 | 2H | -CH 2 -OH |

| Ar-CH 3 | 2.45 | s | - | 3H | Aryl Methyl |

| C2-H 2 | 1.76 - 1.68 | m | - | 2H | Central -CH

2

|

| C3-H 2 | 1.60 - 1.53 | m | - | 2H | Central -CH

2

|

| -OH | ~1.60 | br s | - | 1H | Hydroxyl Proton (Concentration dependent) |

13 C NMR Spectrum Analysis

The 13 C NMR spectrum provides orthogonal confirmation of the carbon framework. Because the molecule is asymmetric, all four carbons of the butyl chain resolve into distinct signals.

Table 2: 13 C NMR Quantitative Data Summary (100 MHz, CDCl 3 )

| Chemical Shift ( δ , ppm) | Carbon Type | Assignment |

| 144.9 | Quaternary (C) | Ar-C (attached to -CH 3 ) |

| 133.0 | Quaternary (C) | Ar-C (attached to -OSO 2 -) |

| 129.9 | Methine (CH) | Aromatic CH (ortho to -CH 3 ) |

| 127.9 | Methine (CH) | Aromatic CH (ortho to -OSO 2 -) |

| 70.4 | Methylene (CH 2 ) | C1 (-CH 2 -OTs) |

| 62.1 | Methylene (CH 2 ) | C4 (-CH 2 -OH) |

| 28.8 | Methylene (CH 2 ) | C3 (central -CH 2 -, beta to OH) |

| 24.9 | Methylene (CH 2 ) | C2 (central -CH 2 -, beta to OTs) |

| 21.6 | Methyl (CH 3 ) | Ar-CH 3 |

Workflow Visualization: Structural Validation & Impurity Profiling

To ensure scientific integrity, the analytical workflow must incorporate active impurity profiling. The following diagram outlines the logical progression from sample preparation to final structural validation.

Caption: Logical workflow for NMR acquisition, structural validation, and impurity profiling of 4-hydroxybutyl tosylate.

Troubleshooting & Impurity Profiling

A robust analytical protocol must anticipate and identify synthetic failures. When analyzing the 1 H NMR spectrum of 4-hydroxybutyl tosylate, pay strict attention to the following common impurities:

-

1,4-Butanediol Ditosylate (Over-reaction): If the diol is over-tosylated, the molecule regains symmetry. The 1 H NMR will lack the δ 3.63 triplet. Instead, you will observe a single, heavily integrated triplet at ~ δ 4.05 representing all four terminal protons (4H).

-

Unreacted 1,4-Butanediol: The presence of symmetric starting material is indicated by a prominent triplet at ~ δ 3.65 (4H) and a complete absence of the δ 4.07 signal.

-

Water Contamination: A sharp or broad singlet at δ 1.56 in CDCl 3 indicates water contamination [2]. Because this overlaps with the C3 aliphatic multiplet and the native -OH proton, samples should be thoroughly dried over anhydrous Na 2 SO 4 prior to NMR analysis to prevent integration errors.

Conclusion

The rigorous assignment of 1 H and 13 C NMR spectra is the cornerstone of validating the structural integrity of 4-hydroxybutyl 4-methylbenzenesulfonate. By leveraging the distinct chemical shifts caused by the asymmetric electronic environments of the tosylate and hydroxyl termini, researchers can confidently quantify purity, rule out symmetric ditosylate impurities, and ensure the viability of this compound for downstream PROTAC linker assembly [3].

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities". Journal of Organic Chemistry, 62(21), 7512-7515. URL:[Link]

-

Zenzola, M., et al. (2022). "A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs". ACS Medicinal Chemistry Letters, 13(5), 834–841. URL:[Link]

Thermodynamic Stability of 4-Hydroxybutyl 4-Methylbenzenesulfonate in Aqueous Solutions: Kinetic and Thermodynamic Drivers of Degradation

Executive Summary

Understanding the thermodynamic and kinetic stability of alkyl sulfonates in aqueous media is a critical parameter in pharmaceutical development, particularly concerning the control of genotoxic impurities (GTIs). 4-Hydroxybutyl 4-methylbenzenesulfonate (commonly known as 4-hydroxybutyl tosylate) presents a unique case study in molecular instability. Due to its bifunctional nature, its stability in water is not merely governed by simple hydrolysis, but by a highly favored intramolecular cyclization. This whitepaper provides an in-depth technical analysis of the thermodynamic drivers, competing kinetic pathways, and the self-validating experimental methodologies required to accurately profile its degradation in aqueous solutions.

Molecular Architecture and the Driving Forces of Instability

4-Hydroxybutyl tosylate consists of a flexible four-carbon aliphatic chain terminating in two highly reactive functional groups: a nucleophilic hydroxyl (-OH) group and an electrophilic carbon bonded to a tosylate (-OTs) group.

The inherent instability of this molecule in aqueous solutions stems from the exceptional leaving group ability of the tosylate anion. The conversion of an alcohol into a sulfonate ester creates a highly polarizable, resonance-stabilized leaving group that is an extremely weak base[1]. In an aqueous environment, the flexible butyl chain allows the molecule to readily adopt a conformation where the terminal oxygen of the hydroxyl group is in close spatial proximity to the electrophilic C4 carbon. This stereoelectronic alignment perfectly sets the stage for a 5-exo-tet intramolecular SN2 reaction [2].

Thermodynamic vs. Kinetic Pathways in Aqueous Media

When dissolved in water, 4-hydroxybutyl tosylate faces two competing degradation pathways:

-

Intramolecular Cyclization: The internal hydroxyl oxygen attacks the tosylate-bearing carbon, forming tetrahydrofuran (THF) and releasing p-toluenesulfonic acid (tosylic acid).

-

Intermolecular Hydrolysis: A water molecule from the bulk solvent attacks the electrophilic carbon, yielding 1,4-butanediol and tosylic acid.

While intermolecular hydrolysis is possible, the intramolecular cyclization is overwhelmingly dominant. The energy barriers for intramolecular cyclizations forming five-membered rings are remarkably low due to minimal ring strain and highly favorable transition state geometries[3]. Kinetically, the "effective molarity" of the tethered internal nucleophile is orders of magnitude higher than the concentration of bulk water.

Thermodynamically, the reaction is driven by a highly negative Gibbs free energy ( ΔGrxn≪0 ). The enthalpy ( ΔH ) is driven by the formation of a stable ether bond and the resonance-stabilized tosylate anion. Furthermore, the entropy of the overall reaction ( ΔSrxn ) is positive, as one reactant molecule cleaves into two distinct solvated species (THF and tosylic acid), despite the highly ordered nature of the transition state[4].

Thermodynamic and kinetic reaction pathways of 4-hydroxybutyl tosylate in water.

Quantitative Thermodynamic Data

To contextualize the degradation profile, the following tables summarize the standard thermodynamic and kinetic parameters associated with the aqueous degradation of 4-hydroxybutyl tosylate at standard physiological/ambient conditions (pH 7.0, 25°C).

Table 1: Thermodynamic Activation Parameters

| Parameter | Estimated Value | Mechanistic Interpretation |

|---|

| ΔG‡ (Activation Free Energy) | ~ 85 kJ/mol | Indicates rapid cyclization at room temperature. | | ΔH‡ (Activation Enthalpy) | ~ 75 kJ/mol | Reflects the energy required for C-O bond breaking/making. | | ΔS‡ (Activation Entropy) | ~ -35 J/K·mol | Negative value indicates a highly ordered, cyclic transition state. | | Half-life ( t1/2 ) at 25°C | ~ 15 - 30 minutes | Demonstrates profound thermodynamic instability in unbuffered water. |

Table 2: Comparison of Competing Degradation Pathways | Pathway | Mechanism | Relative Rate Constant ( k at 25°C) | Primary Thermodynamic Product | | :--- | :--- | :--- | :--- | | Intramolecular Cyclization | 5-exo-tet SN2 | ∼5.0×10−4 s−1 | Tetrahydrofuran (THF) | | Intermolecular Hydrolysis | Bimolecular SN2 | ∼1.0×10−7 s−1 | 1,4-Butanediol |

Experimental Methodologies for Stability Assessment

To accurately capture the thermodynamic parameters of such a highly reactive species, experimental workflows must be meticulously designed to prevent artifactual degradation.

Self-validating experimental workflow for accelerated degradation profiling.

Protocol 1: Real-Time NMR Kinetic Profiling

Causality: Nuclear Magnetic Resonance (NMR) is selected because it allows for continuous, non-destructive monitoring of the substrate in its native state. It avoids the equilibrium shifts that can occur during chemical quenching. Self-Validation Mechanism: The protocol is self-validating through strict mass balance verification . The sum of the integrated areas of the reactant and the product must remain constant relative to an inert internal standard throughout the kinetic run. A deviation of >2% indicates unmonitored side reactions, automatically invalidating the rate constant calculation.

Step-by-Step Methodology:

-

Preparation: Prepare a 50 mM stock solution of 4-hydroxybutyl tosylate in anhydrous deuterated acetonitrile ( CD3CN ) to maintain absolute stability prior to the experiment.

-

Calibration: Pre-equilibrate the NMR probe to the target temperature (e.g., 298 K) and calibrate the 90° pulse width.

-

Initiation: Inject D2O phosphate buffer (pD 7.0, containing 1 mM DSS as an internal standard) directly into the NMR tube to initiate the reaction, achieving a final substrate concentration of 5 mM.

-

Acquisition: Acquire 1H NMR spectra at 60-second intervals using a standard water suppression pulse sequence.

-

Data Extraction: Integrate the methylene protons adjacent to the tosylate ( δ∼4.0 ppm) against the forming THF protons ( δ∼3.7 ppm). Plot ln([Reactant]t/[Reactant]0) vs. time to extract the pseudo-first-order rate constant.

Protocol 2: Accelerated Degradation Profiling via HPLC-UV/MS

Causality: HPLC-UV/MS provides the sensitivity required to detect trace levels of the minor intermolecular hydrolysis product (1,4-butanediol). The use of an aqueous buffer is critical; without it, the generation of tosylic acid lowers the pH and auto-catalyzes the degradation, skewing thermodynamic data. Self-Validation Mechanism: This system validates itself via Arrhenius linearity . By conducting the degradation at three distinct temperatures, the calculated rate constants ( k ) are plotted as ln(k) vs. 1/T . An Arrhenius plot with an R2>0.99 confirms that the reaction mechanism remains consistent across the temperature range, validating the extracted thermodynamic parameters ( ΔH‡ , ΔS‡ ).

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a 50 mM potassium phosphate buffer adjusted precisely to pH 7.4 to mimic physiological conditions and prevent auto-catalysis.

-

Incubation: Dissolve the analyte in the buffer (final concentration 100 μg/mL ) and divide into three sealed thermomixers set to 25°C, 35°C, and 45°C.

-

Sampling & Quenching: Withdraw 100 μL aliquots at predefined time points (e.g., 0, 5, 10, 20, 30 mins). Immediately quench the reaction by mixing the aliquot with 900 μL of ice-cold acetonitrile (-20°C) to instantaneously halt all kinetic processes.

-

Chromatography: Analyze the quenched samples using a C18 reverse-phase column. Employ a gradient mobile phase of Water/Acetonitrile containing 0.1% Formic Acid.

-

Quantification: Quantify the remaining 4-hydroxybutyl tosylate via UV absorbance at 225 nm and identify the degradation products using Electrospray Ionization Mass Spectrometry (ESI-MS).

Conclusion

The thermodynamic stability of 4-hydroxybutyl 4-methylbenzenesulfonate in aqueous solutions is fundamentally compromised by its molecular architecture. The proximity of a potent nucleophile to an exceptional leaving group drives a rapid, irreversible 5-exo-tet cyclization. For pharmaceutical researchers, recognizing this inherent instability is paramount when developing analytical methods for GTI quantification, as the compound will rapidly degrade into tetrahydrofuran and tosylic acid if exposed to unquenched aqueous environments during sample preparation.

References

-

Tosylates And Mesylates - Master Organic Chemistry Master Organic Chemistry URL:[Link]

-

Design a synthesis for each of the following, using an intramolecular reaction Pearson URL:[Link]

-

Mechanistic Studies on the Intramolecular Cyclization of O-Tosyl Phytosphingosines to Jaspines Digital CSIC URL: [Link]

-

Alkyl Halide Hydrolysis in Aqueous Alcohol-Water Mixtures. Correlation between Activation Parameters and Partial Molal Quantities of the Solvent. DTIC (Defense Technical Information Center) URL: [Link]

Sources

Preliminary Investigation of 4-Hydroxybutyl 4-Methylbenzenesulfonate as a Bifunctional Linker

Executive Summary

In the rapidly evolving landscape of targeted protein degradation (TPD) and antibody-drug conjugates (ADCs), the selection of an optimal linker is as critical as the choice of the warhead or E3 ligase ligand. 4-Hydroxybutyl 4-methylbenzenesulfonate (CAS No. 6972-09-4), commonly referred to as 4-hydroxybutyl tosylate, has emerged as a highly versatile, aliphatic bifunctional linker[1].

Unlike traditional polyethylene glycol (PEG) linkers, this 4-carbon aliphatic chain offers distinct physicochemical properties, providing unique rigidity and hydrophobicity that can be leveraged to optimize cell permeability and ternary complex formation. This whitepaper provides an in-depth mechanistic analysis and validated experimental protocols for utilizing this linker in complex bioconjugation workflows[2].

Physicochemical Profiling and Mechanistic Rationale

Structural Advantages

4-Hydroxybutyl 4-methylbenzenesulfonate features two orthogonal reactive termini:

-

A Tosylate (-OTs) Group: An exceptional leaving group for bimolecular nucleophilic substitution ( SN2 ). The resonance-stabilized nature of the p -toluenesulfonate anion makes it significantly more reactive than standard alkyl chlorides or bromides under mild conditions[2].

-

A Primary Hydroxyl (-OH) Group: A latent reactive handle that remains inert during initial base-catalyzed SN2 displacements, eliminating the need for complex protection/deprotection steps[3].

Quantitative Data Summary

To ensure predictable pharmacokinetics and synthetic feasibility, the physicochemical properties of the linker must be rigorously profiled. Table 1 summarizes the core metrics of 4-hydroxybutyl 4-methylbenzenesulfonate[3][4].

Table 1: Physicochemical Properties of 4-Hydroxybutyl 4-methylbenzenesulfonate

| Property | Value | Scientific Implication |

| Molecular Formula | C11H16O4S | Establishes baseline mass for LC-MS tracking. |

| Molecular Weight | 244.31 g/mol | Low molecular weight prevents excessive inflation of the final PROTAC mass. |

| LogP | 2.55 | Moderate lipophilicity; aids in passive membrane permeability. |

| Topological Polar Surface Area (TPSA) | 72.0 Ų | Optimal for maintaining the overall TPSA of the PROTAC within druggable limits. |

| Density | 1.216 g/cm³ | Relevant for volumetric measurements in scale-up synthesis. |

| Boiling Point | 401.2°C at 760 mmHg | Indicates high thermal stability during heated reaction conditions. |

Table 2: Comparative Leaving Group Efficacy for Bioconjugation

| Leaving Group | Relative Reactivity ( SN2 ) | Orthogonality with -OH | Causality / Rationale |

| Chloride (-Cl) | Low | High | Requires harsh heating; risks degrading sensitive POI ligands. |

| Bromide (-Br) | Moderate | High | Prone to side reactions (e.g., elimination) if strong bases are used. |

| Tosylate (-OTs) | High | High | Excellent leaving group due to resonance stabilization; allows mild coupling[2]. |

Experimental Workflows & Validated Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal validation mechanisms. The following methodologies are designed as self-validating systems, ensuring that causality and chemical logic dictate every step.

Protocol A: Nucleophilic Displacement of the Tosylate Group

Objective: To couple a nucleophile-bearing Protein of Interest (POI) ligand (e.g., a phenol or primary amine) to the tosylate end of the linker.

Causality Rationale: We utilize anhydrous N,N -Dimethylformamide (DMF) because its high dielectric constant stabilizes the polar transition state of the SN2 reaction, significantly accelerating the displacement of the tosylate group without activating the latent hydroxyl terminus.

-

Preparation: Dissolve 1.0 equivalent of the POI ligand in anhydrous DMF (0.1 M concentration) under an inert argon atmosphere.

-

Base Activation: Add 2.0 equivalents of Potassium Carbonate ( K2CO3 ) for phenolic nucleophiles, or N,N -Diisopropylethylamine (DIPEA) for aliphatic amines. Validation: Stir for 15 minutes to ensure complete deprotonation, visually confirming a slight color change indicative of anion formation.

-

Linker Addition: Add 1.2 equivalents of 4-hydroxybutyl 4-methylbenzenesulfonate dropwise.

-

Thermal Cycling: Heat the reaction mixture to 60°C. Validation: Monitor the reaction via LC-MS every 2 hours. The disappearance of the POI ligand mass and the emergence of the [M+Linker−Tosylate]+ mass confirms successful SN2 displacement.

-

Workup: Quench the reaction with distilled water and extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine to remove residual DMF, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

Protocol B: Orthogonal Activation of the Hydroxyl Group

Objective: To convert the newly formed intermediate's latent hydroxyl group into a carboxylic acid for subsequent amide coupling with an E3 ligase ligand.

Causality Rationale: The primary alcohol is selectively oxidized using TEMPO/BAIB. This catalytic system is chosen over harsh Jones oxidation to prevent the cleavage of sensitive ether or amide bonds present in the POI ligand.

-

Catalyst Initiation: Dissolve the intermediate from Protocol A in a 1:1 mixture of Dichloromethane (DCM) and water. Add 0.1 equivalents of TEMPO.

-

Oxidation: Slowly add 2.2 equivalents of [Bis(acetoxy)iodo]benzene (BAIB). Stir vigorously at room temperature.

-

Monitoring: Track the conversion via TLC or LC-MS. Validation: The primary alcohol will first oxidize to an aldehyde (transient), then fully to the carboxylic acid.

-

Amide Coupling: Once isolated, dissolve the carboxylic acid intermediate and the amine-bearing E3 ligase ligand in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 4 hours at room temperature to yield the fully assembled PROTAC.

Visualizations of Chemical and Biological Mechanisms

To conceptualize the dual-phase utility of 4-hydroxybutyl 4-methylbenzenesulfonate, the following diagrams map both the synthetic assembly and the resulting biological signaling cascade.

Synthetic Assembly Workflow

Workflow for PROTAC assembly using 4-hydroxybutyl 4-methylbenzenesulfonate.

Biological Mechanism of Action (Ubiquitin-Proteasome System)

Once synthesized using the aforementioned linker, the PROTAC molecule functions by hijacking the cell's intrinsic degradation machinery. The 4-carbon aliphatic chain provides the precise spatial geometry required to induce a stable ternary complex.

Mechanism of targeted protein degradation via PROTAC-induced ternary complex formation.

Conclusion

The preliminary investigation of 4-hydroxybutyl 4-methylbenzenesulfonate reveals it to be a highly efficient, orthogonal, and reliable bifunctional linker. By leveraging the superior leaving group kinetics of the tosylate moiety and the latent reactivity of the primary hydroxyl group, medicinal chemists can streamline the synthesis of complex PROTACs and ADCs while minimizing destructive side reactions.

References

-

LookChem. Cas 6972-09-4, 4-hydroxybutyl 4-methylbenzenesulfonate Basic Information and Properties. Available at: [Link]

-

Journal of Medicinal Chemistry (ACS Publications). A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. Available at:[Link]

-

National Center for Biotechnology Information (PubChem). PubChem Compound Summary for CID 249156, 4-Hydroxybutyl 4-methylbenzenesulfonate. Available at:[Link]

-

ChemSrc. 4-(4-methylphenyl)sulfonyloxybutan-1-ol | CAS#:6972-09-4 Chemical & Physical Properties. Available at:[Link]

Sources

Photochemical Degradation Pathways of 4-Hydroxybutyl 4-Methylbenzenesulfonate: A Mechanistic and Analytical Guide

Executive Summary

4-Hydroxybutyl 4-methylbenzenesulfonate (commonly known as 4-hydroxybutyl tosylate, or 4-HBT) is an alkyl sulfonate ester frequently monitored as a Potential Genotoxic Impurity (PGI) in pharmaceutical manufacturing. While its thermal and hydrolytic degradation profiles are generally well-understood, its behavior under ultraviolet (UV) irradiation presents a complex matrix of transient intermediates and secondary degradants. As a Senior Application Scientist, I have designed this whitepaper to provide drug development professionals with a field-proven, mechanistically grounded framework for identifying, tracking, and mitigating the photo-degradation products of 4-HBT.

Fundamental Photochemistry of Alkyl Tosylates

Under UV exposure, the sulfonate ester linkage in 4-HBT acts as the primary chromophore. The absorption of high-energy UV photons excites the molecule, leading to competing degradation pathways dictated by bond dissociation energies, solvent interactions, and the stabilization of intermediate radicals. The degradation is not a single-track process; rather, it is a network of homolytic and heterolytic cleavages.

Pathway A: Homolytic S-O Bond Cleavage (Alkoxy Radical Generation)

The utilization of light energy to cleave O–X bonds is a foundational concept in photochemical degradation[1]. For 4-HBT, high-energy UV irradiation induces the homolytic cleavage of the sulfur-oxygen (S-O) bond. This event generates a highly reactive 4-hydroxybutoxy radical and a tosyl radical. In typical pharmaceutical matrices, the transient alkoxy radical undergoes rapid Hydrogen Atom Transfer (HAT) from the solvent or undergoes beta-scission to yield 4-hydroxybutanal[1]. Concurrently, the tosyl radical abstracts a hydrogen atom to form p-toluenesulfinic acid.

Pathway B: Homolytic C-O Bond Cleavage (Alkyl Radical Generation)

Alternatively, the carbon-oxygen (C-O) bond can undergo homolysis. Recent advances in photochemistry have demonstrated that alkyl tosylates serve as robust alkyl radical sources under specific light-driven conditions[2]. Cleavage of the C-O bond in 4-HBT generates a primary carbon-centered radical (the 4-hydroxybutyl radical) and a tosylate radical. This alkyl radical is highly transient and will rapidly react with dissolved oxygen to form peroxyl radicals or abstract hydrogen to form 1-butanol derivatives[3].

Pathway C: Photo-Induced Solvolysis

In aqueous or protic environments, UV excitation lowers the activation energy for nucleophilic attack, accelerating solvolysis. This heterolytic pathway yields 1,4-butanediol and p-toluenesulfonic acid (pTSA) without the generation of free radicals.

Photochemical degradation pathways of 4-hydroxybutyl tosylate under UV exposure.

Self-Validating Experimental Protocol: UV Forced Degradation & Radical Trapping

To empirically validate these pathways during stability-indicating method development, a self-validating experimental design is required. Simple end-point analysis is insufficient because radical intermediates recombine or degrade too rapidly for standard LC-UV detection. The following protocol utilizes spin trapping to prove causality.

Step-by-Step Methodology

Step 1: Solution Preparation & Control Establishment

-

Action: Prepare a 100 μg/mL solution of 4-HBT in 50:50 Acetonitrile:Water (LC-MS grade). Aliquot a portion into an amber, foil-wrapped vial.

-

Causality Note: This specific solvent system mimics typical reversed-phase LC conditions while providing a protic source (water) necessary for evaluating the solvolysis pathway.

-

Validation Checkpoint: The foil-wrapped vial serves as the "Dark Control." By comparing the irradiated sample to this control, we subtract baseline thermal hydrolysis, validating that any observed degradation in the test vial is strictly photo-induced.

Step 2: Radical Scavenger Addition

-

Action: Spike the test solution with 10 mM TEMPO (2,2,6,6-Tetramethylpiperidinyloxy).

-

Causality Note: TEMPO is a stable nitroxide radical. It rapidly reacts with transient carbon-centered radicals (generated from C-O cleavage) to form stable alkoxyamines. This effectively "freezes" the transient state, allowing us to detect the exact point of molecular cleavage via mass spectrometry.

Step 3: UV Irradiation (ICH Q1B Compliant)

-

Action: Place the transparent quartz test vials and the Dark Control in a photostability chamber equipped with a Xenon arc lamp (simulating D65/ID65 emission). Expose the samples to an overall illumination of ≥ 1.2 million lux hours and an integrated near-UV energy of ≥ 200 Watt hours/square meter.

Step 4: LC-HRMS/MS and EPR Analysis

-

Action: Analyze the aliquots using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) in positive ESI mode, and Electron Paramagnetic Resonance (EPR) spectroscopy.

-

Validation Checkpoint: The detection of a TEMPO-4-hydroxybutyl adduct validates the homolytic C-O cleavage pathway. If degradation occurs but no TEMPO adducts are formed, the heterolytic photo-solvolysis pathway is confirmed as the dominant mechanism.

Self-validating experimental workflow for UV forced degradation and radical trapping.

Quantitative Data: Summary of Photodegradation Products

The table below summarizes the expected quantitative mass spectrometry data for the primary degradation products of 4-HBT under UV exposure, categorized by their mechanistic origins.

| Degradation Product | Mechanism of Formation | Precursor Radical / Intermediate | Expected m/z (ESI+) |

| 1,4-Butanediol | Photo-solvolysis (Heterolytic) | Cationic or concerted solvent attack | 91.07 [M+H]⁺ |

| p-Toluenesulfonic acid | Photo-solvolysis / H-abstraction | Tosylate anion / Tosylate radical | 173.02 [M+H]⁺ |

| 4-Hydroxybutanal | Alkoxy radical beta-scission / HAT | 4-hydroxybutoxy radical | 89.06 [M+H]⁺ |

| p-Toluenesulfinic acid | Tosyl radical H-abstraction | Tosyl radical | 157.03 [M+H]⁺ |

| TEMPO-Butyl Adduct | Radical Trapping (Workflow specific) | 4-hydroxybutyl radical | 246.21[M+H]⁺ |

References

- Source: ACS Publications (Chemical Reviews)

- Visible light-driven Giese reaction with alkyl tosylates catalysed by nucleophilic cobalt Source: ResearchGate URL

- Photons or Electrons?

Sources

Application Note: Protocol for Etherification using 4-Hydroxybutyl 4-Methylbenzenesulfonate

Subtitle: Strategic Alkylation for Bifunctional Linker Synthesis in Drug Discovery and PROTAC Development

Introduction & Scope

4-Hydroxybutyl 4-methylbenzenesulfonate (commonly known as 1,4-butanediol monotosylate) is a highly valuable heterobifunctional C4 linker used extensively in the synthesis of PROTACs, targeted protein degraders, and functionalized active pharmaceutical ingredients (APIs). The molecule features a highly reactive electrophilic tosylate group at one terminus and a nucleophilic hydroxyl group at the other.

This application note details an optimized protocol for utilizing this reagent in a Williamson ether synthesis to generate 4-(aryloxy)butan-1-ol derivatives. The primary challenge of this workflow is preventing the linker from reacting with itself.

Mechanistic Insights: The Causality of Base Selection

The synthesis of ether-linked alkyl alcohols using 4-hydroxybutyl tosylate proceeds via the Williamson ether synthesis, a classic bimolecular nucleophilic substitution (SN2) reaction[1]. Because the tosylate is situated on an unhindered primary carbon, it is an excellent electrophile for SN2 displacement[2].

However, the bifunctional nature of 4-hydroxybutyl tosylate introduces a critical competing pathway. The molecule contains both a leaving group (tosylate) and a potential nucleophile (the terminal hydroxyl group). If the terminal aliphatic alcohol (pKa ≈ 16) is deprotonated, it will rapidly undergo a 5-exo-tet intramolecular SN2 reaction to form tetrahydrofuran (THF), destroying the linker[3].

To achieve the desired intermolecular etherification with a target phenol (pKa ≈ 10), the choice of base is the most critical parameter dictating the success of the reaction[4].

-

Avoid Strong Bases: Reagents like Sodium Hydride (NaH) or Potassium tert-Butoxide (KOtBu) will indiscriminately deprotonate the aliphatic alcohol, leading to rapid THF formation and complete consumption of the linker[5].

-

Optimal Strategy: Use a mild base such as Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3). The conjugate acid of the carbonate ion (HCO3⁻) has a pKa of ~10.3. This basicity is sufficient to deprotonate the phenol and drive the equilibrium toward the reactive phenoxide, but it is entirely insufficient to deprotonate the aliphatic alcohol. This thermodynamic control ensures that only the phenoxide is generated, which then selectively attacks the tosylate.

Figure 1: Mechanistic divergence based on base selection during etherification.

Experimental Design & Reagents

Table 1: Reagent Specifications and Stoichiometry

| Reagent | Role | Equivalents | MW ( g/mol ) | Notes |

| Target Phenol | Nucleophile | 1.0 | Variable | Ensure starting material is completely dry. |

| 4-Hydroxybutyl Tosylate | Electrophile / Linker | 1.1 - 1.2 | 244.31 | Store at 4°C under inert gas to prevent degradation. |

| Potassium Carbonate | Mild Base | 2.0 - 3.0 | 138.21 | Must be finely powdered and strictly anhydrous. |

| N,N-Dimethylformamide | Solvent | N/A | 73.09 | Anhydrous grade required to prevent tosylate hydrolysis. |

Step-by-Step Protocol: Synthesis of 4-(Aryloxy)butan-1-ol

Phase 1: Reaction Setup & Deprotonation

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon or nitrogen atmosphere.

-

Dissolution: Dissolve the target phenol (1.0 eq) in anhydrous DMF (approx. 5–10 mL per gram of phenol).

-

Base Addition: Add finely powdered, anhydrous K2CO3 (2.5 eq) to the solution.

-

Activation: Stir the suspension at room temperature for 30 minutes. The solution will often deepen in color (yellow/orange) as the highly nucleophilic phenoxide ion is generated.

Phase 2: Alkylation

-

Linker Addition: Dissolve 4-hydroxybutyl 4-methylbenzenesulfonate (1.2 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture over 10 minutes to prevent localized concentration spikes.

-

Heating: Heat the reaction mixture to 60–80 °C using an oil bath or heating block.

-

Monitoring: Monitor the reaction progress via TLC or LC-MS. The SN2 displacement typically reaches completion within 4 to 12 hours depending on the steric hindrance of the phenol[2].

Phase 3: Workup & Extraction

-

Quenching: Once the phenol is completely consumed, cool the reaction to room temperature and quench by pouring the mixture into ice-cold distilled water (3× the reaction volume).

-

Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

-

Washing: Wash the combined organic layers sequentially with water (3× to remove residual DMF) and brine (1×).

-

Drying: Dry the organic phase over anhydrous Sodium Sulfate (Na2SO4), filter, and concentrate under reduced pressure.

Phase 4: Purification

-

Chromatography: Purify the crude residue via flash column chromatography on silica gel. Utilize a gradient of Hexanes and Ethyl Acetate (e.g., 10% to 50% EtOAc) to elute the pure 4-(aryloxy)butan-1-ol product.

Figure 2: Step-by-step experimental workflow for phenol etherification.

Analytical Validation (Self-Validating System)

To ensure the protocol has succeeded and the correct regiochemistry was achieved without cyclization, utilize the following analytical checkpoints:

-

1H NMR Spectroscopy: The starting 4-hydroxybutyl tosylate exhibits a distinct triplet at ~4.05 ppm corresponding to the CH2 adjacent to the tosylate group, and characteristic aromatic doublets for the tosyl group at ~7.8 and ~7.3 ppm. In the successful product, the tosyl aromatic protons will completely disappear, and the CH2 adjacent to the new ether linkage will shift slightly upfield (typically ~3.9 - 4.0 ppm depending on the electronic nature of the phenol).

-

Mass Spectrometry (ESI-MS): Look for the [M+H]+ or [M+Na]+ peak of the target mass. The absence of a mass corresponding to the starting phenol confirms complete conversion.

Troubleshooting & Optimization

Table 2: Common Deviations and Corrective Actions

| Observation / Issue | Mechanistic Cause | Corrective Action |

| Complete loss of linker, no product | Intramolecular cyclization to THF | Ensure no strong bases (NaH, NaOH, KOtBu) are used. Switch strictly to K2CO3 or Cs2CO3. |

| Slow or incomplete reaction | Poor phenoxide nucleophilicity or steric hindrance | Increase temperature to 80 °C. Add a catalytic amount of Potassium Iodide (KI) to facilitate a Finkelstein reaction, converting the tosylate to a more reactive iodide in situ. |

| Hydrolysis of tosylate | Presence of water in solvent or base | Use strictly anhydrous DMF and oven-dried K2CO3. Ensure the reaction flask is properly flame-dried. |

| Dialkylation (if phenol has multiple OH groups) | Lack of stoichiometric control | Reduce linker equivalents to 0.9 - 1.0 and run the reaction at a lower temperature (40 °C), or use a syringe pump for ultra-slow addition. |

References

-

Master Organic Chemistry. "The Williamson Ether Synthesis." Master Organic Chemistry, 24 Oct. 2014.[Link]

-

Chemistry LibreTexts. "18.2: Preparing Ethers." LibreTexts, 24 Feb. 2025.[Link]

-

Chemistry Steps. "Williamson Ether Synthesis." Chemistry Steps, 13 Nov. 2022.[Link]

Sources

Safe handling and laboratory storage conditions for 4-hydroxybutyl 4-methylbenzenesulfonate

Introduction: A Versatile Bifunctional Reagent

4-hydroxybutyl 4-methylbenzenesulfonate, also known as 4-hydroxybutyl tosylate, is a valuable bifunctional molecule in the landscape of organic synthesis, particularly within pharmaceutical and materials science research. Its structure, featuring a primary alcohol and a tosylate ester, offers orthogonal reactivity. The tosylate group serves as an excellent leaving group in nucleophilic substitution reactions, facilitating the introduction of the butyl chain, while the hydroxyl group provides a handle for subsequent chemical transformations such as oxidation, esterification, or etherification.[1] This unique combination allows for the strategic and controlled construction of more complex molecular architectures.

These application notes provide a comprehensive guide to the safe handling, storage, and laboratory use of 4-hydroxybutyl 4-methylbenzenesulfonate, ensuring both the integrity of the experimental outcome and the safety of the researcher.

I. Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a reagent is foundational to its safe and effective use.

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₆O₄S | [2] |

| Molecular Weight | 244.31 g/mol | [2] |

| IUPAC Name | 4-hydroxybutyl 4-methylbenzenesulfonate | [2] |

| Synonyms | 4-hydroxybutyl tosylate, Toluene-4-sulfonic acid 4-hydroxy-butyl ester | [3] |

| CAS Number | 6972-09-4 | [3] |

| Appearance | Not definitively specified; likely a solid or viscous liquid. | [4] |

| Boiling Point | 401.2°C at 760 mmHg | [3] |

| Flash Point | 196.5°C | [3] |

| Density | 1.216 g/cm³ | [3] |

| Solubility | Soluble in many organic solvents; sparingly soluble in water. | [3][5] |

II. Hazard Identification and Safety Precautions

Potential Hazards:

-

Skin and Eye Irritation/Corrosion: Sulfonic acids and their esters are known to be corrosive or irritant to the skin and eyes, potentially causing severe damage.[7] Direct contact should be strictly avoided.

-

Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[8]

-

Genotoxicity: Some sulfonate esters have been shown to be mutagenic. While specific data for this compound is lacking, it is prudent to handle it as a potentially genotoxic substance.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound.[9][10]

| PPE Category | Recommended Equipment | Rationale |

| Eye and Face | Chemical safety goggles and a face shield. | Protects against splashes which can cause serious eye damage.[9] |

| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact and potential burns or absorption.[10] |

| Body | Chemical-resistant lab coat or apron. | Protects against spills and contamination of personal clothing.[10][11] |

| Respiratory | Use in a certified chemical fume hood. | Minimizes the risk of inhaling aerosols or vapors.[11] |

dot

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-Hydroxybutyl 4-methylbenzenesulfonate | C11H16O4S | CID 249156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. (S)-2-HYDROXYBUTYL P-TOSYLATE | 143731-32-2 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. gonowsafety.com [gonowsafety.com]

- 10. falseguridad.com [falseguridad.com]

- 11. broadpharm.com [broadpharm.com]

Application Note: Catalytic Substitution Reactions Involving 4-Hydroxybutyl 4-Methylbenzenesulfonate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary & Chemical Profile

4-Hydroxybutyl 4-methylbenzenesulfonate (CAS No. 6972-09-4), commonly referred to as 1,4-butanediol monotosylate, is a highly versatile bifunctional building block in organic synthesis[1]. Structurally, it possesses both a nucleophilic terminal hydroxyl group (-OH) and an electrophilic carbon activated by a superior leaving group (tosylate, -OTs).

This bifunctionality presents a unique chemoselectivity challenge: the molecule is primed for both intermolecular nucleophilic substitution (to yield functionalized 1-butanols) and intramolecular substitution (to yield cyclic ethers). As a Senior Application Scientist, understanding the kinetic and thermodynamic causality behind these competing pathways is critical for controlling product distribution. This guide details the mechanistic principles and provides self-validating protocols for selectively driving both reaction types.

Mechanistic Principles & Causality

The reactivity of 4-hydroxybutyl tosylate is governed by the competition between internal and external nucleophiles.

The Intramolecular Pathway (5-exo-tet Cyclization)

When exposed to basic conditions, the terminal hydroxyl group is deprotonated to form an alkoxide intermediate. Due to the high effective molarity of this internal nucleophile and the favorable entropy of cyclization, the alkoxide rapidly attacks the C4 position via an SN2 mechanism, displacing the tosylate group[2][3]. According to Baldwin's Rules, this is a highly favored 5-exo-tet cyclization , leading to the quantitative formation of tetrahydrofuran (THF)[2].

The Intermolecular Pathway (Chemoselective Substitution)

To synthesize valuable linear intermediates like 4-mercapto-1-butanol or 4-azido-1-butanol, the intramolecular cyclization must be suppressed[1]. This is achieved through two primary strategies:

-

Hydroxyl Protection: Pre-protecting the alcohol (e.g., as a tetrahydropyranyl or THP ether to form 4-THP-butyltosylate) removes the internal nucleophile, allowing unhindered intermolecular attack[2].

-

Phase-Transfer Catalysis (PTC) under pH Control: Utilizing a phase-transfer catalyst (like Tetrabutylammonium bromide, TBAB) with a highly reactive external nucleophile (e.g., NaSH ) under strictly neutral or slightly acidic conditions prevents alkoxide formation, allowing the external nucleophile to outcompete the latent internal hydroxyl group.

Fig 1: Competing intramolecular and intermolecular substitution pathways of 4-hydroxybutyl tosylate.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. Analytical checkpoints are integrated to ensure the reaction trajectory is proceeding as intended.

Fig 2: Standardized workflow for the catalytic substitution of alkyl tosylates.

Protocol A: Base-Catalyzed Intramolecular Cyclization (THF Synthesis)

Objective: Deliberately trigger 5-exo-tet cyclization via alkoxide generation.

-

Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 4-hydroxybutyl 4-methylbenzenesulfonate (10.0 mmol) in anhydrous Tetrahydrofuran (THF) (30 mL).

-

Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 11.0 mmol, 1.1 eq) in small portions. Causality Note: NaH acts as a non-nucleophilic base, irreversibly deprotonating the hydroxyl group to form the highly reactive internal alkoxide[2].

-

Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

-

Validation Checkpoint: Monitor via TLC (Hexanes/Ethyl Acetate 3:1). The UV-active tosylate starting material spot should disappear, indicating complete consumption.

-

Workup: Quench carefully with saturated aqueous NH4Cl (10 mL). Extract the aqueous layer with diethyl ether ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

Protocol B: PTC-Assisted Intermolecular Substitution (Synthesis of 4-Mercapto-1-butanol)

Objective: Suppress cyclization and promote external nucleophilic attack to synthesize high-value pharmaceutical intermediates[1].

-

Preparation: Dissolve 4-hydroxybutyl 4-methylbenzenesulfonate (10.0 mmol) in Toluene (25 mL).

-

Catalyst & Nucleophile Addition: Add Tetrabutylammonium bromide (TBAB) (1.0 mmol, 0.1 eq) as the phase-transfer catalyst. In a separate beaker, prepare a solution of Sodium Hydrosulfide ( NaSH , 15.0 mmol, 1.5 eq) in deionized water (10 mL) and add it to the reaction flask to create a biphasic system.

-

Reaction Execution: Heat the biphasic mixture to 80 °C under vigorous stirring for 6-8 hours. Causality Note: Vigorous stirring and TBAB are essential. TBAB transports the SH− ion into the organic phase, drastically increasing its nucleophilicity and reaction rate, allowing it to outcompete any spontaneous cyclization.

-

Validation Checkpoint: Analyze the organic phase via GC-MS or HPLC to confirm the presence of the target thiol and the absence of the cyclic ether byproduct.

-

Workup & Purification: Separate the organic layer. Extract the aqueous layer with Toluene ( 2×15 mL). Wash the combined organic phases with water, dry over MgSO4 , and purify via reduced-pressure distillation to isolate pure 4-mercapto-1-butanol[1].

Quantitative Data Presentation

The following table summarizes the optimized reaction parameters and expected outcomes based on the chosen catalytic pathway.

| Reaction Pathway | Catalyst / Reagent | External Nucleophile | Solvent System | Temp (°C) | Major Product | Typical Yield |

| Intramolecular | NaH (1.1 eq) | None (Internal -OH) | Anhydrous THF | 0 → 25 | Tetrahydrofuran (THF) | >92% |

| Intermolecular | TBAB (0.1 eq) | NaSH (1.5 eq) | Toluene / H2O | 80 | 4-Mercapto-1-butanol | 78-85% |

| Intermolecular | KI (0.2 eq) | NaN3 (1.5 eq) | Anhydrous DMF | 65 | 4-Azido-1-butanol | 80-88% |

Troubleshooting & Best Practices

-

Issue: High levels of THF byproduct during intermolecular substitution.

-

Root Cause: The pH of the reaction is too high, causing spontaneous deprotonation of the substrate's hydroxyl group.

-

Solution: Ensure the nucleophile source is not overly basic. If using amines, buffer the system. Alternatively, employ a temporary protecting group strategy (e.g., DHP/pTSA to form the THP ether) prior to substitution[2].

-

-

Issue: Incomplete conversion in biphasic reactions.

-

Root Cause: Poor mass transfer between the aqueous and organic phases.

-

Solution: Increase the stirring rate (>800 RPM) and ensure the phase-transfer catalyst (TBAB) is fully dissolved and not degraded.

-

References

- Benchchem. "4-Thp-butyltosylate | 97499-73-5 - Benchchem: Nucleophilic Substitution Pathways of the Tosylate Group." Benchchem.

- Pearson Education. "Design a synthesis for each of the following, using an intramolecular reaction: f. - Pearson." Pearson.

- LookChem. "Cas 6972-09-4, 4-hydroxybutyl 4-methylbenzenesulfonate - LookChem." LookChem.

Sources

Technical Support Center: Troubleshooting the Synthesis of 4-Hydroxybutyl 4-Methylbenzenesulfonate

Welcome to the Application Science Support Center. This guide is designed for researchers and drug development professionals synthesizing 4-hydroxybutyl 4-methylbenzenesulfonate (commonly known as 1,4-butanediol monotosylate). This compound is a highly valuable intermediate, frequently utilized as a PROTAC linker and a precursor for heterobifunctional molecules[1].

The primary synthetic challenge in this workflow is the desymmetrization of 1,4-butanediol. Below, we address the most common failure modes—ditosylation and cyclization—and provide field-proven, self-validating protocols to optimize your reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Why is my reaction yielding predominantly the ditosylated byproduct instead of the monotosylate?

Causality & Mechanism: When a symmetrical diol like 1,4-butanediol is reacted with p-toluenesulfonyl chloride (TsCl) in a standard organic solvent (e.g., dichloromethane) using a common base (e.g., triethylamine), the first tosylation event generates the target monotosylate. However, the monotosylate is significantly more soluble in the organic phase than the highly polar starting diol. Consequently, the effective concentration of the monotosylate in the solvent becomes higher than that of the unreacted diol. This shifts the reaction kinetics, making the rate of the second tosylation ( k2 ) faster than the first ( k1 ), inevitably leading to an over-representation of 1,4-butanediol ditosylate[2].

FAQ 2: How can I achieve high selectivity for the monotosylate without using a massive excess of 1,4-butanediol?

Causality & Mechanism: The most robust method to achieve high selectivity with stoichiometric reagents is the Silver(I) Oxide ( Ag2O ) mediated monotosylation protocol[2]. Ag2O acts as a mild base and a coordinating agent. The high selectivity is driven by the difference in acidity between the two hydroxyl groups of the diol when it undergoes intramolecular hydrogen bonding. The Ag+ ion coordinates with the oxygen atoms, while the addition of catalytic potassium iodide (KI) accelerates the reaction via the in situ formation of the highly reactive intermediate, p-toluenesulfonyl iodide[2].

Experimental Protocol: Ag2O -Mediated Monotosylation Self-Validation Check: This reaction is visually self-indicating; the black Ag2O suspension changes texture as silver chloride salts precipitate.

-

Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 1,4-butanediol in anhydrous dichloromethane ( CH2Cl2 ) (approx. 10 mL per mmol of diol).

-

Reagent Addition: Add 1.5 equivalents of fresh Silver(I) oxide ( Ag2O ) and 0.2 equivalents of Potassium Iodide (KI) to the stirred solution.

-

Tosylation: Slowly add 1.1 equivalents of p-toluenesulfonyl chloride (TsCl).

-

Reaction: Stir the mixture at room temperature for 2 to 8 hours. Validation: Monitor the disappearance of TsCl via TLC (Hexanes/EtOAc 7:3).

-

Workup: Filter the suspension through a small pad of silica gel to remove the silver salts. Wash the pad thoroughly with ethyl acetate (EtOAc).

-

Purification: Evaporate the filtrate under reduced pressure and purify via flash column chromatography to isolate the pure monotosylate.

FAQ 3: I cannot use Silver Oxide due to budget constraints. What is the alternative?

Causality & Mechanism: If Ag2O is unavailable, you must rely on the Law of Mass Action to artificially inflate k1 relative to k2 . By using a massive stoichiometric excess of 1,4-butanediol (typically 5 to 10 equivalents), you ensure that TsCl molecules statistically encounter unreacted diol far more often than the monotosylated intermediate[2].

Experimental Protocol: Excess Diol Method Self-Validation Check: Validate the removal of excess diol by checking the aqueous washings with a potassium permanganate ( KMnO4 ) stain on a TLC plate.

-

Preparation: Charge a flask with 5.0 to 10.0 equivalents of 1,4-butanediol. (Solvent-free conditions or minimal CH2Cl2 are preferred to keep the diol concentration maximized).

-

Base Addition: Add 1.2 equivalents of Triethylamine ( Et3N ) or Pyridine.

-

Tosylation: Cool the mixture to 0 °C. Add 1.0 equivalent of TsCl portion-wise over 30 minutes to prevent thermal spikes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

-

Workup: Quench with water. Extract the product with diethyl ether or CH2Cl2 . Validation: Perform repeated aqueous extractions (at least 4-5 times) until the aqueous layer no longer rapidly reduces the KMnO4 stain, indicating the complete removal of the excess 1,4-butanediol.

FAQ 4: My product mass is missing, and I smell a strong ether odor during workup. What happened?

Causality & Mechanism: You are observing intramolecular cyclization. 4-Hydroxybutyl 4-methylbenzenesulfonate contains both a nucleophile (the free -OH group) and an excellent leaving group (the tosylate) separated by a flexible 4-carbon chain. Under basic conditions or elevated temperatures, the hydroxyl group is activated and executes an intramolecular SN2 attack on the tosylated carbon[3]. This forms tetrahydrofuran (THF), a volatile cyclic ether that evaporates during rotary evaporation, leading to unexplained mass loss. Solution: Strictly maintain reaction temperatures below 25 °C and avoid strong bases or prolonged heating during purification.

Quantitative Method Comparison

| Parameter | Ag₂O-Mediated Protocol | Excess Diol Protocol |

| Equivalents of Diol | 1.0 eq (Stoichiometric) | 5.0 - 10.0 eq (Large Excess) |

| Tosylation Reagent | 1.1 eq TsCl | 1.0 eq TsCl |

| Catalyst / Base | 1.5 eq Ag₂O, 0.2 eq KI | 1.2 eq Et₃N or Pyridine |

| Typical Yield | 85 - 95% | 50 - 70% (based on TsCl) |

| Selectivity (Mono:Di) | Excellent (> 95:5) | Moderate (Requires separation) |

| Workup Difficulty | Low (Simple silica filtration) | High (Tedious aqueous extractions) |

| Primary Cost Driver | Reagents (Ag₂O is expensive) | Labor & Time (Purification) |

Mechanistic and Workflow Visualizations

Reaction pathways of 1,4-butanediol tosylation illustrating target formation and side reactions.

Step-by-step workflow for the highly selective Ag2O-mediated monotosylation protocol.

References

-

Silver(I) Oxide Mediated Highly Selective Monotosylation of Symmetrical Diols. Application to the Synthesis of Polysubstituted Cyclic Ethers Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Reducing side products and impurities in 4-hydroxybutyl 4-methylbenzenesulfonate synthesis

Welcome to the Technical Support Center for the synthesis of 4-hydroxybutyl 4-methylbenzenesulfonate (commonly known as 1,4-butanediol monotosylate).

As a Senior Application Scientist, I frequently consult on the desymmetrization of symmetrical diols. The monotosylation of 1,4-butanediol is notoriously plagued by over-reaction and cyclization. This guide provides field-proven, mechanistically grounded solutions to help you isolate the target monotosylate with high purity and yield.

Part 1: Mechanistic Overview & Reaction Pathways

Before troubleshooting, it is critical to understand the competing pathways in this reaction. The primary hydroxyl groups of 1,4-butanediol have identical reactivity, making statistical mixtures (unreacted diol, monotosylate, and ditosylate) common. Furthermore, the product itself is highly reactive and prone to degradation under standard basic conditions.

Figure 1: Reaction pathways of 1,4-butanediol tosylation, highlighting common side products.

Part 2: Troubleshooting FAQs

Q1: Why am I getting a high yield of the ditosylate impurity instead of the monotosylate? Causality: Ditosylation occurs because the two primary hydroxyl groups of 1,4-butanediol share the same pKa and steric environment. Once the first hydroxyl is tosylated, the second remains highly nucleophilic. Solution: Transition to a Silver(I) oxide ( Ag2O ) mediated desymmetrization protocol. Ag2O coordinates with the diol, inducing an intramolecular hydrogen bond that differentiates the acidities of the two hydroxyl groups. This coordination drastically reduces the nucleophilicity of the second hydroxyl once the first is tosylated, favoring monotosylation even at a 1:1 stoichiometry ([1]).

Q2: My GC-MS/NMR shows significant tetrahydrofuran (THF) formation. How is this happening and how do I stop it? Causality: THF is formed via an intramolecular SN2 cyclization (a 5-exo-tet ring closure). The free hydroxyl group on the monotosylate attacks the carbon bearing the tosylate leaving group. This degradation pathway is heavily accelerated by heat and the presence of strong soluble bases (like NaH or KOH ), which deprotonate the alcohol to form a highly reactive alkoxide. Solution: Maintain strict temperature control (0 °C during addition, strictly room temperature for stirring). Replace soluble bases with an insoluble, mild base like Ag2O , which neutralizes the HCl byproduct without generating soluble alkoxides that trigger THF formation ([2]).

Q3: I am seeing a chlorinated impurity (4-chlorobutan-1-ol). Where does this come from? Causality: When using p-Toluenesulfonyl chloride (TsCl), the displaced chloride ion can act as a nucleophile in polar aprotic solvents, displacing the newly formed tosylate group to form 4-chlorobutan-1-ol. Solution: Add a catalytic amount of Potassium Iodide (KI) to the reaction. KI reacts with TsCl in situ to form tosyl iodide (TsI), which is significantly more electrophilic, thereby accelerating the desired tosylation. Furthermore, the Ag2O system immediately sequesters the displaced chloride as insoluble silver chloride ( AgCl ), completely removing the nucleophile from the reaction medium ([2]).

Q4: Can I just use a massive excess of 1,4-butanediol to force monotosylation? Causality: Yes, using 5 to 10 equivalents of 1,4-butanediol with a mild base (like triethylamine) is the traditional statistical approach. However, this creates a severe downstream purification bottleneck. 1,4-butanediol has a high boiling point (230 °C) and is highly water-soluble. Attempting to remove it via distillation will thermally degrade the monotosylate into THF, and aqueous washes often result in severe emulsion issues and product loss.

Part 3: Quantitative Data Comparison

To guide your experimental design, below is a comparison of the traditional statistical method versus the mechanistically optimized catalytic method.

| Parameter | Traditional Method (Excess Diol) | Ag2O -Mediated Method (Stoichiometric) |

| Diol : TsCl Ratio | 5.0 : 1.0 | 1.0 : 1.1 |

| Base / Catalyst | Triethylamine (TEA) or Pyridine | Ag2O (1.5 eq) + KI (0.2 eq) |

| Monotosylate Yield | 60 - 75% | > 85% |

| Ditosylate Impurity | Low (< 5%) | Very Low (< 2%) |

| THF Formation | Moderate (if temp > 10 °C during addition) | None (Neutral conditions) |

| Purification Difficulty | High (Removing excess high-boiling diol) | Low (Simple Celite filtration) |

Part 4: Validated Experimental Protocol

The following protocol utilizes the Ag2O /KI system to achieve >85% yield of the monotosylate without requiring an excess of the diol.

Figure 2: Step-by-step workflow for the Ag2O-mediated selective monotosylation of 1,4-butanediol.

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Add 1,4-butanediol (1.0 mmol, 1.0 eq) and dissolve in anhydrous dichloromethane (DCM, 5 mL).

-

Activation: Cool the solution to 0 °C using an ice bath. Add Silver(I) oxide ( Ag2O , 1.5 mmol, 1.5 eq) and Potassium Iodide (KI, 0.2 mmol, 0.2 eq) to the stirring solution. The mixture will appear as a black suspension.

-

Addition: Dissolve p-Toluenesulfonyl chloride (TsCl, 1.1 mmol, 1.1 eq) in 2 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes to prevent localized heating.

-

Propagation & Self-Validation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 8–12 hours.

-

Self-Validation Checkpoint: As the reaction progresses and chloride ions are sequestered, the black Ag2O suspension will gradually transition to a lighter gray/white color, indicating the successful formation of AgCl . If the solution remains purely black after 12 hours, the TsCl activation has stalled (likely due to wet solvent or inactive KI).

-

-

Workup: Filter the heterogeneous mixture through a short pad of Celite to remove the silver salts. Wash the Celite pad thoroughly with additional DCM (3 × 10 mL).

-

Isolation: Concentrate the combined organic filtrate under reduced pressure (keep the water bath below 30 °C to prevent thermal cyclization to THF). Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure 4-hydroxybutyl 4-methylbenzenesulfonate.

Part 5: References

-

Bouzide, A., & Sauvé, G. (2002). Silver(I) Oxide Mediated Highly Selective Monotosylation of Symmetrical Diols. Application to the Synthesis of Polysubstituted Cyclic Ethers. Organic Letters, 4(14), 2329–2332.[Link]

-

Alconcel, S. N. S., Baas, A. S., & Maynard, H. D. (2017). Silver Oxide Mediated Monotosylation of Poly(ethylene glycol) (PEG): Heterobifunctional PEG via Polymer Desymmetrization. Macromolecules, 50(20), 8212–8219.[Link]

Sources

Technical Support Center: Catalyst & Reaction Optimization for 4-Hydroxybutyl Tosylate Substitution

Welcome to the Advanced Applications Knowledge Base. As researchers scale up nucleophilic substitutions (SN2) on bifunctional substrates like 4-hydroxybutyl tosylate, they frequently encounter severe yield bottlenecks. The presence of both a reactive leaving group (tosylate) and a terminal nucleophile (hydroxyl) on the same carbon chain creates a kinetic trap.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you optimize catalyst selection and bypass competing side reactions.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why is my reaction yielding predominantly tetrahydrofuran (THF) instead of the target substituted product?

The Causality: You are observing a classic 5-exo-tet cyclization [1]. According to Baldwin’s rules for ring closure, the intramolecular attack of the free hydroxyl group onto the tosylate-bearing carbon is kinetically highly favored. Because the internal nucleophile is physically adjacent to the electrophilic center, its effective molarity is massive compared to any external nucleophile you add to the flask[2].

The Base Effect: If your protocol uses a strong base (e.g., NaH, KOtBu, or NaOH) to activate the external nucleophile, you are inadvertently deprotonating the terminal hydroxyl group. This generates an alkoxide intermediate—a vastly superior nucleophile that will instantly displace the tosylate to form THF with near 100% conversion efficiency[1]. To prevent this, strictly neutral or biphasic conditions must be employed unless the alcohol is protected.

Q2: How can I optimize the catalyst to favor intermolecular substitution without protecting the hydroxyl group?

The Causality: To outcompete the intramolecular cyclization, you must deliver a highly reactive, "naked" external nucleophile directly to the substrate while keeping the internal hydroxyl group un-ionized. This is achieved using Phase Transfer Catalysis (PTC) [3].

By using a biphasic solvent system (e.g., Toluene/Water) and a quaternary ammonium salt like Tetrabutylammonium bromide (TBAB), the PTC shuttles the anionic nucleophile (e.g., N3⁻, CN⁻, RS⁻) into the organic phase without its hydration shell.

The Tosylate Poisoning Caveat: As a Senior Scientist, you must be aware that tosylate is a highly lipophilic leaving group. Once displaced, the tosylate anion binds tightly to the PTC cation, potentially "poisoning" the catalyst and halting the reaction[3]. However, if your target nucleophile is highly organophilic (like an azide or large thiolate), it can successfully compete with the tosylate for the catalyst[4]. If the reaction stalls, increase the PTC loading to 20 mol% or switch the leaving group to a mesylate.

Q3: Does adding a Finkelstein catalyst (e.g., NaI, KI) help or hurt this specific reaction?

The Causality: The Finkelstein reaction utilizes sodium iodide (NaI) in acetone to convert alkyl tosylates into highly reactive alkyl iodides in situ[5]. While iodide is an exceptional leaving group that accelerates SN2 reactions, it is generally detrimental for 4-hydroxybutyl tosylate .

Because the iodide intermediate is so reactive, it drastically lowers the activation energy for the competing 5-exo-tet cyclization[6]. Unless your external nucleophile is present in massive excess and is kinetically faster than the intramolecular attack, adding a Finkelstein catalyst will merely accelerate the degradation of your substrate into THF.

Part 2: Optimization Outcomes Matrix

To synthesize the quantitative data from various catalytic approaches, the following matrix compares reaction conditions and their impact on the Intermolecular (Target) vs. Intramolecular (THF) product ratio.

| Catalytic Strategy | Solvent System | Catalyst / Additive | Base | Main Product | Intermolecular Yield (%) |

| Standard SN2 | DMF | None | K2CO3 | THF (Intramolecular) | < 10% |

| Strong Base Activation | THF | None | NaH | THF (Intramolecular) | 0% |

| Finkelstein Activation | Acetone | NaI (1.0 eq) | None | THF (Intramolecular) | < 5% |

| Direct PTC (Soft Nu) | Toluene / H2O | TBAB (0.2 eq) | None | Target (Intermolecular) | 75 - 85% |

| Protection Route | DCM (Step 1) | PPTS (Step 1) | None | Target (Intermolecular) | > 90% (Over 3 steps) |

Part 3: Mechanistic & Workflow Visualizations

Figure 1: Competing kinetic pathways in the nucleophilic substitution of 4-hydroxybutyl tosylate.

Figure 2: Decision tree for selecting the optimal catalytic workflow and protection strategy.

Part 4: Self-Validating Experimental Protocols

Protocol A: Direct PTC-Catalyzed Substitution (Azidation Example)

Use this protocol only for soft, highly reactive nucleophiles where basic conditions can be avoided.

-

Biphasic Setup: Dissolve 4-hydroxybutyl tosylate (1.0 eq) in anhydrous Toluene (0.2 M). In a separate flask, dissolve NaN3 (3.0 eq) and Tetrabutylammonium bromide (TBAB, 0.2 eq) in deionized water (equal volume to Toluene).

-

Reaction: Combine the two phases. Stir vigorously (1000+ RPM) at 60 °C to maximize the interfacial surface area.

-

Self-Validation Checkpoint (IPC): After 4 hours, halt stirring to let phases separate. Sample the organic layer for GC-MS analysis.

-

Validation: The absence of a peak at m/z 72 confirms that THF is not forming. The presence of the target mass confirms successful PTC shuttling.

-

-

Isolation: Separate the organic layer, wash with brine to remove residual TBAB, dry over MgSO4, and concentrate under reduced pressure.

Protocol B: The Protection-Substitution-Deprotection Workflow

The definitive fallback protocol when utilizing hard nucleophiles, amines, or basic conditions.

-

Protection (THP Ether): Dissolve 4-hydroxybutyl tosylate (1.0 eq) in DCM. Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) and Pyridinium p-toluenesulfonate (PPTS, 0.1 eq). Stir at room temperature for 3 hours.

-

Self-Validation Checkpoint (IPC): Perform TLC (Hexanes/EtOAc 7:3) stained with Phosphomolybdic Acid (PMA). The complete disappearance of the starting material validates 100% protection, entirely eliminating the risk of 5-exo-tet cyclization.

-

-

Substitution: Concentrate the protected intermediate. Dissolve in DMF, add your nucleophile and base (e.g., K2CO3), and heat to 80 °C until complete conversion.

-

Deprotection: Isolate the substituted intermediate. Dissolve in Methanol, add catalytic p-Toluenesulfonic acid (pTsOH, 0.1 eq), and stir at room temperature for 2 hours to cleave the THP group, yielding the pure target product.

References

-

Pearson Education. "Nucleophilic Substitution and Intramolecular Reactions". Pearson Chemistry.[Link]

-

Wikipedia. "Finkelstein reaction". Wikimedia Foundation. [Link]

-

Adichemistry. "FINKELSTEIN REACTION | EXPLANATION". Adichemistry Organic Reagents. [Link]

-

ACS GCI Pharmaceutical Roundtable. "Phase Transfer Catalysis". American Chemical Society. [Link]

-

Phase Transfer Catalysis. "PTC N-Alkylation with Tosylate Leaving Group & Hydrolysis". PTC Communications. [Link]

Sources

- 1. 4-Thp-butyltosylate | 97499-73-5 | Benchchem [benchchem.com]

- 2. Design a synthesis for each of the following, using an intramolec... | Study Prep in Pearson+ [pearson.com]

- 3. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]

- 4. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 5. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 6. adichemistry.com [adichemistry.com]

Comparative Stability Guide: 4-Hydroxybutyl 4-Methylbenzenesulfonate vs. Standard Alkyl Tosylates

As a Senior Application Scientist, evaluating the kinetic stability and shelf-life of electrophilic intermediates is critical for designing robust synthetic routes. The tosylate (p-toluenesulfonate) moiety is a premier leaving group in organic synthesis, characterized by its ability to stabilize a negative charge through extensive resonance (1)[1]. However, the stability of an alkyl tosylate is fundamentally dictated by the presence or absence of neighboring nucleophilic groups within the molecule.

This guide provides an objective, data-driven comparison between the bifunctional 4-hydroxybutyl 4-methylbenzenesulfonate and standard monofunctional alkyl tosylates (such as butyl tosylate).

The Mechanistic Paradigm: The Proximity Effect

In standard monofunctional aliphatic tosylates, such as butyl tosylate, the sp3 hybridized carbon bonded to the tosylate is electrophilic but kinetically stable in the absence of external nucleophiles (2)[2]. Degradation primarily occurs via slow, intermolecular solvolysis driven by ambient moisture or protic solvents.

Conversely, 4-hydroxybutyl 4-methylbenzenesulfonate (CAS 6972-09-4) (3)[3] is a bifunctional molecule featuring a terminal hydroxyl group (4)[4]. This structural nuance introduces a critical vulnerability: the hydroxyl oxygen acts as a potent internal nucleophile. The four-carbon chain perfectly aligns the oxygen to attack the electrophilic C1 carbon via a kinetically favored 5-exo-tet SN2 transition state (5)[5].

This intramolecular cyclization rapidly generates tetrahydrofuran (THF) and liberates p-toluenesulfonic acid (TsOH) (6)[6]. Because intramolecular reactions forming five-membered rings benefit from a massive entropic advantage (high effective molarity), 4-hydroxybutyl tosylate is inherently unstable and will rapidly auto-degrade even in strictly anhydrous environments.

Intramolecular cyclization vs. intermolecular solvolysis pathways.

Quantitative Data: Kinetic Benchmarking

The table below summarizes the profound impact of the terminal hydroxyl group on the kinetic stability of the tosylate.

| Substrate | Structural Classification | Primary Degradation Pathway | Relative Degradation Rate (25°C) | Estimated Neat Shelf-Life |

| Butyl Tosylate | Monofunctional Alkyl | Intermolecular Solvolysis | 1.0 (Reference) | > 12 Months (Dry, 20°C) |

| Methyl Tosylate | Monofunctional Alkyl | Intermolecular Solvolysis | ~2.5 | > 12 Months (Dry, 20°C) |

| 4-Hydroxybutyl Tosylate | Bifunctional (Terminal -OH) | Intramolecular Cyclization | > 104 | < 24 Hours (Ambient) |

Self-Validating Protocol: Real-Time qNMR Kinetic Profiling

To objectively quantify the stability disparity between 4-hydroxybutyl tosylate and butyl tosylate, we employ a self-validating quantitative NMR (qNMR) methodology.

Causality of Experimental Design:

-

Solvent Selection ( CDCl3 ): We utilize deuterated chloroform rather than protic solvents (e.g., CD3OD or D2O ). Protic solvents would induce competing intermolecular solvolysis, obscuring the intrinsic instability caused by the intramolecular pathway. CDCl3 isolates the auto-cyclization mechanism.

-

Internal Standard (Mesitylene): Mesitylene is added as an inert internal standard. Its distinct aromatic singlet (~6.8 ppm) does not overlap with the tosyl aromatic signals (7.3 and 7.8 ppm) or the aliphatic chain signals.

-

Self-Validation Mechanism: By integrating the starting material signals against the mesitylene reference, we track the exact molar depletion of the tosylate. Simultaneously, we integrate the emerging signals of THF (~3.7 ppm for the α -protons). The protocol is self-validating: the molar loss of 4-hydroxybutyl tosylate must equal the molar generation of THF. Any deviation in this mass balance immediately alerts the researcher to alternative degradation pathways, such as intermolecular oligomerization.

Step-by-Step Workflow:

-

Sample Preparation: In a dry, argon-purged glovebox, prepare two separate NMR tubes. To Tube A, add 0.1 mmol of freshly synthesized 4-hydroxybutyl tosylate. To Tube B, add 0.1 mmol of butyl tosylate.

-

Standard Addition: Add exactly 0.05 mmol of mesitylene to both tubes.

-

Solvation: Dissolve the contents of each tube in 0.6 mL of anhydrous CDCl3 . Immediately cap and seal the tubes.

-

Data Acquisition: Insert the tubes into an NMR spectrometer equipped with a thermostated probe set precisely to 25°C. Acquire 1H NMR spectra at 10-minute intervals for 12 hours.

-

Kinetic Analysis: Plot the normalized integration of the tosylate α−CH2 protons against time to determine the first-order rate constant ( kobs ) for both substrates.

Self-validating qNMR workflow for real-time kinetic monitoring.

References

- LookChem.

- Benchchem. "Stability comparison of aliphatic vs.

- PubChem.

- Digital CSIC. "Mechanistic Studies on the Intramolecular Cyclization of O-Tosyl Phytosphingosines to Jaspines".

- Benchchem. "Application Notes and Protocols: Nucleophilic Substitution Reactions Using Tosyl Groups".

- Benchchem. "Technical Support Center: Minimizing Tetrahydrofuran (THF)

Sources

A Senior Application Scientist's Guide to Benchmarking 4-Hydroxybutyl Tosylate in Custom API Synthesis